molecular formula C6H2BrCl3 B050287 1-Bromo-2,4,5-trichlorobenzene CAS No. 29682-44-8

1-Bromo-2,4,5-trichlorobenzene

Cat. No. B050287
CAS RN: 29682-44-8
M. Wt: 260.3 g/mol
InChI Key: PHDKZIIWDGIUCG-UHFFFAOYSA-N
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Description

Introduction 1-Bromo-2,4,5-trichlorobenzene is a chemical compound belonging to the group of halogenated benzenes. This category of compounds is widely researched due to their interesting chemical properties and reactions.

Synthesis Analysis The synthesis process of similar halogenated benzene derivatives involves reactions such as halogenation and organometallic conversions. For example, the synthesis of tri- and tetrasubstituted tin and mercury derivatives from tribromo- or tetrabromobenzene has been reported, showcasing the reactivity of these compounds under different conditions (Rot et al., 2000).

Molecular Structure Analysis The structure of halogenated benzenes can be determined using various spectroscopic and computational methods. For instance, a combined study of 1-bromo-2,3-dichlorobenzene has been performed using experimental and theoretical calculations to understand its electronic and structural aspects (Arivazhagan et al., 2013).

Chemical Reactions and Properties Chemical reactions involving halogenated benzenes can include substitutions, additions, and cyclization processes. For instance, the reactivity of 1-bromo-2-amino-3-butene derivatives synthesized from homoallylic trichloroacetimidates demonstrates the potential for diverse chemical transformations (Zhu et al., 2014).

Scientific Research Applications

  • Organic Synthesis and Polymer Chemistry :

    • 1-Bromo-2,4,5-trichlorobenzene can undergo selective defluorination to form triazido derivatives, which are useful as photoactive cross-linking reagents for polymer chemistry and as starting compounds in organic synthesis. These compounds have potential applications in creating new organic magnetic materials (Chapyshev & Chernyak, 2013).
  • Spectroscopy and Computational Studies :

    • The molecule has been the subject of computational and spectroscopic studies to understand its electronic density, molecular geometry, and vibrational properties. Such research provides insights into its physical and chemical characteristics, making it useful in various scientific domains (Vennila et al., 2018).
  • Dissociative Electron Attachment Studies :

    • Studies of dissociative electron attachment (DEA) to molecules like 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, which are structurally related to 1-Bromo-2,4,5-trichlorobenzene, help in understanding the ion formation and fragmentation patterns under electron impact. This is crucial in fields like mass spectrometry and environmental monitoring (Mahmoodi-Darian et al., 2010).
  • Metabolic Studies :

    • Research on how chlorinated benzenes, including compounds like 1-Bromo-2,4,5-trichlorobenzene, affect the metabolism of foreign organic compounds provides vital information for understanding their potential toxicological impacts and interactions with biological systems (Carlson & Tardiff, 1976).
  • Thermodynamic and Structural Analysis :

    • Detailed thermodynamic and structural analyses of bromo and chloro-substituted benzenes, including heat capacities and densities, are crucial for industrial applications where these compounds are used or produced. Such research also informs safety and handling protocols (Góralski & Piekarski, 2007).
  • Nonlinear Optical Properties :

    • 1-Bromo-2,4,5-trichlorobenzene and related compounds have been studied for their nonlinear optical properties and potential use in materials science. Such properties are critical for developing new optical and electronic devices (Arivazhagan et al., 2013).

Safety And Hazards

1-Bromo-2,4,5-trichlorobenzene is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

1-bromo-2,4,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKZIIWDGIUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183841
Record name 1-Bromo-2,4,5-trichlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4,5-trichlorobenzene

CAS RN

29682-44-8
Record name 1-Bromo-2,4,5-trichlorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4,5-trichlorobenzene
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Record name 1-Bromo-2,4,5-trichlorobenzene
Source EPA DSSTox
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Record name 1-bromo-2,4,5-trichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-2,4,5-TRICHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Pence, DG Peters… - … Society Meeting Abstracts …, 2017 - iopscience.iop.org
In 1959, it was observed that poly-halogenated arenes would undergo a halogen dance under very basic conditions. Later, in a study of the electrochemical reduction of halogenated …
Number of citations: 2 iopscience.iop.org
JFC van Kooten, MG Munowitz, J Schmidt… - Molecular …, 1984 - Taylor & Francis
Time-resolved methods are used to study scattering and trapping processes in a one-dimensional triplet exciton system. Electron spin echo experiments indicate that intraband …
Number of citations: 6 www.tandfonline.com
B Zier, D Lenoir, ES Lahaniatis, A Kettrup - Chemosphere, 1991 - Elsevier
Brominated aromatic compounds like brominated benzenes, diphenylethers and dibenzodioxins adsorbed on the surface of fly ash from a municipal waste incininerator give mixed …
Number of citations: 14 www.sciencedirect.com

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